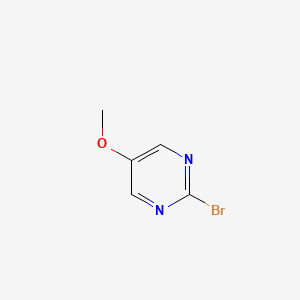

2-Bromo-5-methoxypyrimidine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-5-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZWHUYAABAFKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Bromo-5-methoxypyrimidine, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to the specificity of isomeric structures, this guide focuses on this compound (CAS No. 1209459-99-3), while also noting available data for related isomers to aid in characterization and differentiation.

Core Physical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes the available information for this compound. For comparative purposes, data for the related isomer, 5-Bromo-2-methoxypyrimidine, is also mentioned where available in the text, but it should be noted that their physical properties will differ.

| Property | Value | Source |

| Molecular Formula | C5H5BrN2O | [1][2] |

| Molecular Weight | 189.01 g/mol | [2][3] |

| Appearance | White solid | [1] |

| Purity | ≥95% | [1] |

| Storage Conditions | 2-8°C, under nitrogen, prevent humidity | [1] |

Experimental Protocols

The following are detailed, generalized experimental protocols for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A pure compound will have a sharp melting point range of 0.5-1.0°C, while impurities will broaden and depress this range.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the finely powdered, dry sample is introduced into a capillary tube, which is then sealed at one end.[6] The sample is compacted to a height of 1-2 mm by tapping the tube.[7]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a calibrated melting point apparatus.

-

Heating: The sample is heated gradually, with the rate of heating slowed to approximately 1-2°C per minute as the expected melting point is approached.[8]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[7] The melting point range is reported as T1-T2.

Boiling Point Determination

For solid compounds that can be melted and are stable at their boiling point, the boiling point can be determined.

Methodology (Capillary Method):

-

Sample Preparation: A few milliliters of the molten compound are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[9][10]

-

Apparatus Setup: The test tube is heated in a suitable apparatus, such as an aluminum block or an oil bath, with a thermometer immersed to measure the vapor temperature.[11]

-

Heating: The sample is heated until a steady stream of bubbles emerges from the open end of the capillary tube.[12]

-

Observation: The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[12]

Density Determination

The density of a solid organic compound can be determined by measuring its mass and the volume it displaces.

Methodology (Water Displacement Method):

-

Mass Measurement: A known mass of the solid compound is accurately weighed using an analytical balance.[13]

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if appropriate). The initial volume is recorded.[13]

-

Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.[13]

-

Final Volume Measurement: The new volume in the graduated cylinder is recorded. The difference between the final and initial volumes gives the volume of the solid.[13]

-

Calculation: The density is calculated by dividing the mass of the solid by its volume.

Solubility Determination

Determining the solubility of a compound in various solvents can provide insights into its polarity and potential applications.

Methodology (Qualitative):

-

Sample Preparation: A small, measured amount of the solid (e.g., 25 mg) is placed in a test tube.[14]

-

Solvent Addition: A small volume of the chosen solvent (e.g., 0.75 mL of water, ethanol, diethyl ether, etc.) is added in portions.[14]

-

Mixing: The test tube is vigorously shaken or agitated after each addition to facilitate dissolution.[14]

-

Observation: The compound is classified as soluble if it completely dissolves, partially soluble if some of it dissolves, and insoluble if it does not dissolve at all.[15] This process can be repeated with a range of polar and non-polar solvents.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for characterizing the physical properties of an unknown solid organic compound.

Caption: Workflow for Physical Property Characterization.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | C5H5BrN2O | CID 72207412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-methoxypyrimidine | 14001-66-2 [chemicalbook.com]

- 5. 5-Bromo-2-methoxypyrimidine CAS#: 14001-66-2 [m.chemicalbook.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. byjus.com [byjus.com]

- 12. Video: Boiling Points - Concept [jove.com]

- 13. kbcc.cuny.edu [kbcc.cuny.edu]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.ws [chem.ws]

An In-depth Technical Guide to 5-Bromo-2-methoxypyrimidine (CAS 14001-66-2)

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The compound associated with CAS number 14001-66-2 is 5-Bromo-2-methoxypyrimidine . This guide will focus on this specific chemical entity.

Introduction

5-Bromo-2-methoxypyrimidine is a halogenated pyrimidine derivative that serves as a key building block in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure found in a vast array of biologically active molecules, including numerous approved therapeutic agents. The presence of a reactive bromine atom at the C5 position and a methoxy group at the C2 position makes this compound a versatile intermediate for the synthesis of complex molecular architectures, especially in the development of kinase inhibitors, antiviral, and anticancer agents.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, along with detailed experimental protocols.

Physicochemical and Spectroscopic Data

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 14001-66-2 | [3] |

| Molecular Formula | C₅H₅BrN₂O | [4] |

| Molecular Weight | 189.01 g/mol | [4] |

| Appearance | White to light yellow crystalline powder or solid | [3] |

| Melting Point | 55.5-59.5 °C | [3] |

| IUPAC Name | 5-bromo-2-methoxypyrimidine | [4] |

| SMILES | COC1=NC=C(C=N1)Br | [4] |

| InChIKey | DWVCZDMMGYIULX-UHFFFAOYSA-N | [4] |

Predicted Spectroscopic Data

The following tables outline the expected spectroscopic data for 5-Bromo-2-methoxypyrimidine. These predictions are based on the analysis of structurally related pyrimidine and pyridine derivatives.[5][6]

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Singlet | 2H | H-4, H-6 |

| ~4.0 | Singlet | 3H | -OCH₃ |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C-2 |

| ~159 | C-4, C-6 |

| ~110 | C-5 |

| ~55 | -OCH₃ |

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Ion | Predicted Relative Abundance |

| 188/190 | [M]⁺ | High (Characteristic Br isotope pattern) |

| 159/161 | [M - CHO]⁺ | Medium |

| 108 | [M - Br]⁺ | Medium |

| 79 | [Br]⁺ | Medium |

Predicted FT-IR Spectral Data (cm⁻¹)

| Wavenumber (cm⁻¹) | Bond |

| ~3050 | C-H aromatic stretch |

| ~2950, 2850 | C-H aliphatic stretch (-OCH₃) |

| ~1570, 1460 | C=N, C=C ring stretch |

| ~1280, 1030 | C-O-C stretch |

| ~780 | C-Br stretch |

Safety and Handling

5-Bromo-2-methoxypyrimidine should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement(s) |

|

| Warning | H302: Harmful if swallowed. H317: May cause an allergic skin reaction. |

Experimental Protocols

Detailed methodologies for the synthesis of 5-Bromo-2-methoxypyrimidine and its subsequent use in key synthetic transformations are provided below.

Synthesis of 5-Bromo-2-methoxypyrimidine

This protocol describes the synthesis from 5-bromo-2-chloropyrimidine.[3]

-

Materials:

-

5-bromo-2-chloropyrimidine

-

Methanol (MeOH)

-

Sodium methanolate (CH₃ONa)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

-

-

Procedure:

-

To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in methanol, add sodium methanolate (4.0 eq).

-

Stir the reaction mixture at 70 °C overnight.

-

Upon completion (monitored by TLC or LC-MS), remove the methanol under reduced pressure.

-

Slowly add water to the residue and extract with ethyl acetate (3x).

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

-

Suzuki-Miyaura Cross-Coupling

This generalized protocol outlines the palladium-catalyzed coupling of 5-Bromo-2-methoxypyrimidine with an arylboronic acid.[7][8]

-

Materials:

-

5-Bromo-2-methoxypyrimidine (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

-

-

Procedure:

-

In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-Bromo-2-methoxypyrimidine, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Buchwald-Hartwig Amination

This generalized protocol describes the C-N bond formation using 5-Bromo-2-methoxypyrimidine.[9][10]

-

Materials:

-

5-Bromo-2-methoxypyrimidine (1.0 eq)

-

Amine (1.2 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, 2-4 mol%)

-

Base (e.g., NaOtBu, 1.5 eq)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

-

Procedure:

-

To an oven-dried Schlenk flask, add the palladium precatalyst, ligand, and base.

-

Seal the flask, and evacuate and backfill with an inert gas three times.

-

Under a positive pressure of inert gas, add 5-Bromo-2-methoxypyrimidine and the amine.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the mixture to 80-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Reactivity and Applications in Drug Discovery

The synthetic utility of 5-Bromo-2-methoxypyrimidine is primarily dictated by the reactivity of the C-Br bond at the C5 position. This position is highly susceptible to palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry for constructing complex molecular scaffolds.[2]

Reactivity Profile

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond readily undergoes oxidative addition to a Pd(0) catalyst, making it an excellent substrate for reactions like Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C alkyne bond formation) couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, amine, and alkyne functionalities at the C5 position.[7][9]

-

Nucleophilic Aromatic Substitution (SNAr): While the C5-Br bond is the primary site for cross-coupling, the pyrimidine ring is inherently electron-deficient, making it susceptible to SNAr. However, the methoxy group at C2 is generally stable under these conditions.

Applications in Kinase Inhibitor Synthesis

The pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors, as it can mimic the purine ring of ATP and form crucial hydrogen bonds in the kinase hinge region.[2][11] 5-Bromo-2-methoxypyrimidine is an ideal starting material for creating libraries of potential kinase inhibitors. The C5 position can be functionalized via Suzuki coupling to introduce various aryl or heteroaryl groups that can occupy the hydrophobic pocket of the ATP-binding site, thereby enhancing potency and selectivity.[2]

Applications in Antiviral and Anticancer Drug Discovery

Beyond kinase inhibitors, substituted pyrimidines are integral to many antiviral and anticancer drugs.[12][13] 5-Bromo-2-methoxypyrimidine serves as a precursor to more complex heterocyclic systems and nucleoside analogs that can interfere with viral replication or tumor cell proliferation.[14] The ability to easily modify the C5 position allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-Bromo-2-methoxypyrimidine | 14001-66-2 [chemicalbook.com]

- 4. Pyrimidine, 5-bromo-2-methoxy- | C5H5BrN2O | CID 139657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of 5-[1-hydroxy(or methoxy)-2-bromo(or chloro)ethyl]-2'-deoxyuridines and related halohydrin analogues with antiviral and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

2-Bromo-5-methoxypyrimidine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and synthetic applications of 2-Bromo-5-methoxypyrimidine, a key intermediate in the development of novel therapeutics.

Core Molecular Data

This compound is a substituted pyrimidine ring, a heterocyclic aromatic organic compound. Its structural and molecular properties are fundamental for its reactivity and use in medicinal chemistry.

| Property | Value |

| Chemical Formula | C5H5BrN2O |

| Molecular Weight | 189.01 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | COC1=CN=C(N=C1)Br |

| InChI Key | DPZWHUYAABAFKP-UHFFFAOYSA-N |

| CAS Number | 1209459-99-3 |

Synthetic Protocols and Methodologies

This compound is a valuable building block in organic synthesis, particularly in the construction of more complex molecules for drug discovery. The bromine atom at the 2-position is susceptible to various palladium-catalyzed cross-coupling reactions. Below are detailed experimental protocols for two common and powerful transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. This reaction is pivotal for synthesizing biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.

Generalized Experimental Protocol:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents).

-

Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/water in a 4:1 ratio.

-

Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature of 80-100 °C.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, essential for the synthesis of arylamines.[1]

Generalized Experimental Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

-

Reagent Addition: Add this compound (1.0 equivalent) and the desired amine (1.1-1.2 equivalents).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction Execution: Heat the reaction mixture with stirring to a temperature of 80-110 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involving this compound.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to 2-Bromo-5-methoxypyrimidine

This technical guide provides a comprehensive overview of the chemical structure, properties, and available data for 2-Bromo-5-methoxypyrimidine, a heterocyclic organic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and IUPAC Name

The compound with the topic name this compound is a substituted pyrimidine ring. The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. In this specific molecule, a bromine atom is attached to the carbon at position 2, and a methoxy group (-OCH₃) is attached to the carbon at position 5.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2]

Below is a diagram illustrating the chemical structure of this compound.

Caption: A diagram showing the arrangement of atoms in this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The data is compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 1209459-99-3 | [1][2][3] |

| Molecular Formula | C₅H₅BrN₂O | [2][3][4] |

| Molecular Weight | 189.01 g/mol | [2][3][4] |

| Physical Form | Solid | [1] |

| Purity | ≥95-98% | [1][3] |

| Storage Temperature | Ambient | [1] |

| SMILES | COC1=CN=C(N=C1)Br | [2][3] |

| InChI | 1S/C5H5BrN2O/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3 | [1][2] |

| InChIKey | DPZWHUYAABAFKP-UHFFFAOYSA-N | [1][2] |

Experimental Data

Synthesis Protocols

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the reviewed scientific literature. However, the synthesis of structurally similar pyrimidine derivatives often involves the halogenation of a pyrimidine precursor. For instance, the synthesis of the isomer, 5-Bromo-2-methoxypyrimidine, has been reported and involves the reaction of 5-bromo-2-chloropyrimidine with sodium methoxide. It is plausible that a similar nucleophilic substitution strategy could be employed for the synthesis of this compound, likely starting from a di-halogenated pyrimidine.

Applications in Research and Development

The pyrimidine scaffold is a common feature in many biologically active molecules and approved drugs. Substituted pyrimidines are known to be key intermediates in the synthesis of a wide range of therapeutic agents, including kinase inhibitors for oncology.

While the specific biological activity or use in signaling pathways for this compound has not been reported, its structure suggests potential as a building block in medicinal chemistry. The bromine atom can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce molecular diversity, while the methoxy group can influence the electronic properties and metabolic stability of a larger molecule.

Due to the lack of information on its biological interactions, a signaling pathway diagram cannot be provided at this time. The following diagram illustrates a generalized workflow for the potential use of a pyrimidine intermediate like this compound in a drug discovery context.

Caption: A generalized workflow for the use of a chemical intermediate in drug discovery.

Safety Information

Based on GHS hazard statements, this compound is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment should be used when handling this compound.

References

An In-depth Technical Guide on the Physicochemical Characterization of Brominated Methoxypyrimidines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of brominated methoxypyrimidine derivatives, with a specific focus on their melting points. Brominated pyrimidines are crucial intermediates in the synthesis of a wide range of biologically active molecules and serve as key building blocks in the development of novel therapeutics.[1] Accurate determination of their physical properties, such as the melting point, is a fundamental step in their characterization, ensuring purity and consistency in research and development processes.

While a definitive, published melting point for 2-Bromo-5-methoxypyrimidine (CAS No. 1209459-99-3) is not consistently available in the cited literature, data for its isomer, 5-Bromo-2-methoxypyrimidine, is well-documented. This guide presents the available data for related isomers and provides a comprehensive, generalized protocol for melting point determination applicable to novel or uncharacterized compounds like this compound.

Physicochemical Data of Brominated Methoxypyrimidine Isomers

The following table summarizes the available quantitative data for brominated methoxypyrimidine isomers. This information is critical for researchers working with these compounds, as the position of the bromo and methoxy groups significantly influences the molecule's physical properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) | Appearance |

| 5-Bromo-2-methoxypyrimidine | 14001-66-2 | C5H5BrN2O | 189.01 | 55.5-59.5[2][3] | Crystalline powder or solid[4] |

| This compound | 1209459-99-3 | C5H5BrN2O | 189.01 | Not consistently reported | White solid |

Experimental Protocols

General Protocol for Melting Point Determination

This section details a standard methodology for determining the melting point of a solid organic compound, such as this compound, using a capillary melting point apparatus. This procedure is adapted from general pharmacopeia and laboratory guidelines.[5][6]

Objective: To determine the melting range of a solid compound, which is an indicator of its purity. A pure substance typically melts over a narrow range of 1-2°C.

Materials:

-

Melting point apparatus

-

Capillary tubes (closed at one end)

-

The sample to be analyzed (e.g., this compound), finely powdered and dried

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation:

-

Place a small amount of the dry, solid sample onto a clean, dry watch glass.

-

Finely powder the sample using a spatula.

-

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the sample into the tube.

-

Tap the closed end of the tube gently on a hard surface to pack the sample tightly into the bottom.

-

The packed sample height should be approximately 2-3 mm.[5]

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a controlled rate. For an unknown sample, a rapid heating rate (e.g., 5-10°C per minute) can be used to determine an approximate melting point.

-

For an accurate measurement, repeat the determination with a fresh sample, heating rapidly to about 10-15°C below the approximate melting point.

-

Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[5]

-

-

Observation and Recording:

-

Observe the sample closely through the magnifying lens of the apparatus.

-

Record the temperature at which the first drop of liquid appears. This is the onset of melting.

-

Continue heating and record the temperature at which the entire sample has turned into a clear liquid. This is the clear point.

-

The melting range is the range between these two temperatures.

-

-

Post-Analysis:

-

Allow the apparatus to cool before performing subsequent measurements.

-

Perform at least two determinations to ensure the reproducibility of the results.

-

Synthesis of 5-Bromo-2-methoxypyrimidine

For context and utility in a drug development setting, a representative synthesis protocol for a related isomer is provided. This method describes the conversion of 5-bromo-2-chloropyrimidine to 5-bromo-2-methoxypyrimidine.[3]

Reaction: 5-bromo-2-chloropyrimidine + Sodium methoxide → 5-bromo-2-methoxypyrimidine

Materials:

-

5-bromo-2-chloropyrimidine

-

Methanol (MeOH)

-

Sodium methoxide (CH3ONa)

-

Water (H2O)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve 5-bromo-2-chloropyrimidine (e.g., 2.0 g, 10 mmol) in methanol (15 mL).

-

Add sodium methoxide (e.g., 2.16 g, 40 mmol) to the solution.

-

Stir the reaction mixture at 70°C overnight.

-

Monitor the reaction for completion (e.g., by TLC).

-

Once complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Slowly add water (10 mL) to the residue.

-

Extract the aqueous layer with ethyl acetate (3 x 300 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.[3]

Workflow Visualization

The following diagram illustrates a standard workflow for the characterization of a newly synthesized chemical compound, a critical process in drug discovery and development. This workflow highlights the logical progression from synthesis to physicochemical and biological evaluation, with melting point determination being a key initial step for solid compounds.

Caption: Workflow for New Compound Characterization.

References

- 1. Page loading... [guidechem.com]

- 2. 5-Bromo-2-methoxypyrimidine | 14001-66-2 [chemicalbook.com]

- 3. 5-Bromo-2-methoxypyrimidine CAS#: 14001-66-2 [m.chemicalbook.com]

- 4. 5-Bromo-2-methoxypyrimidine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. scribd.com [scribd.com]

- 6. thinksrs.com [thinksrs.com]

Spectroscopic Profile of 2-Bromo-5-methoxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-5-methoxypyrimidine (CAS No: 1209459-99-3).[1] The information contained herein is essential for the structural elucidation, quality control, and application of this compound in synthetic chemistry and drug discovery. The guide presents available spectroscopic data in a structured format, details the experimental protocols for data acquisition, and illustrates the analytical workflow.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data (400 MHz, CDCl₃) [2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.19 | Singlet | 1H | H-6 |

| ~7.42 | Singlet | 1H | H-4 |

| ~3.84 | Singlet | 3H | -OCH₃ |

¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) [2]

| Chemical Shift (δ, ppm) | Assignment |

| ~155.9 | C-5 |

| ~148.1 | C-6 |

| ~141.8 | C-2 |

| ~123.1 | C-4 |

| ~55.8 | -OCH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion.[3][4]

Mass Spectrometry Data (Electron Ionization) [2]

| Property | Value |

| Molecular Formula | C₅H₅BrN₂O |

| Molecular Weight | 189.01 g/mol [1] |

| Monoisotopic Mass | 187.95853 Da[1] |

| [M]⁺ (m/z) | 187/189 |

| Key Fragment Ions (m/z) | 159/161 ([M-CO]⁺), 108 ([M-Br]⁺), 78 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for this compound are based on data from analogous compounds.[2]

FT-IR Spectroscopic Data (cm⁻¹) [2]

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | ν(C-H) aromatic |

| ~1570, 1460 | ν(C=C), ν(C=N) |

| ~1280, 1030 | ν(C-O-C) |

| ~780 | ν(C-Br) |

Experimental Protocols

The following are generalized methodologies for obtaining the spectroscopic data for pyrimidine derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

¹H NMR Data Acquisition :

-

Acquire the spectrum on a 400 MHz NMR spectrometer.

-

Typical acquisition parameters include:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 16-64 (adjust for optimal signal-to-noise).[5]

-

-

Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[5]

-

-

¹³C NMR Data Acquisition :

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

-

-

Ionization Method :

-

Electron Impact (EI) : This technique is suitable for relatively volatile and thermally stable compounds. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5]

-

Electrospray Ionization (ESI) : This is a soft ionization technique suitable for a wider range of compounds. The sample solution is sprayed through a heated capillary to which a high voltage is applied, generating protonated molecules ([M+H]⁺) or other adducts.

-

-

Mass Analysis :

-

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

For a solid sample, the KBr pellet technique is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a thin, transparent disk.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition :

-

The spectrum is recorded on a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Typically, the spectrum is scanned over a range of 4000-400 cm⁻¹.

-

A background spectrum of the empty sample compartment (or KBr pellet) is recorded and subtracted from the sample spectrum.

-

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound such as this compound.

References

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-5-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-bromo-5-methoxypyrimidine, a key building block in the synthesis of complex organic molecules for pharmaceutical and agrochemical research. This document outlines the material's hazards, proper handling and storage procedures, and emergency protocols. Furthermore, it details an experimental protocol for a common reaction involving this compound, offering a practical resource for laboratory professionals.

Chemical and Physical Properties

This compound is a substituted pyrimidine with the molecular formula C₅H₅BrN₂O.[1] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₅BrN₂O |

| Molecular Weight | 189.01 g/mol [1] |

| CAS Number | 1209459-99-3[1] |

| Appearance | Not explicitly stated in provided results |

| Boiling Point | Not explicitly stated in provided results |

| Melting Point | Not explicitly stated in provided results |

| Density | Not explicitly stated in provided results |

| Solubility | Not explicitly stated in provided results |

| InChI | InChI=1S/C5H5BrN2O/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3[1] |

| SMILES | COC1=CN=C(N=C1)Br[1] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The GHS hazard classifications and associated precautionary statements are summarized below.

GHS Hazard Classification

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Skin Irritation | 2 |

| Serious Eye Irritation | 2A |

| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | 3 |

Source: PubChem CID 72207412

Hazard Statements (H-Statements)

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-Statements)

A comprehensive list of precautionary statements is provided in Table 3.

Table 3: Precautionary Statements for this compound

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/ eye protection/ face protection. | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER or doctor/ physician if you feel unwell. | |

| P330 | Rinse mouth. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/ attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/ attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant. |

Handling and Storage

Proper handling and storage of this compound are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate.

Safe Handling Practices

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store locked up.

Emergency Procedures

In the event of exposure or a spill, follow these first-aid and emergency measures.

First-Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

-

If on Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.

-

If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE). Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with an inert, non-combustible material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a suitable container for disposal.

Experimental Protocols

This compound is a valuable intermediate in organic synthesis, often utilized in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. Below is a representative protocol for a Suzuki-Miyaura coupling reaction, a common application for this class of compounds.

Synthesis of a Biarylpyrimidine via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of a pyrimidine halide with a boronic acid. While this is a general procedure, specific reaction conditions may need to be optimized for different substrates.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

-

Round-bottom flask or reaction vial

-

Magnetic stir bar

-

Inert gas supply (e.g., argon or nitrogen)

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask or reaction vial containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Add the palladium catalyst (0.05 eq).

-

Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biarylpyrimidine.

Experimental Workflow Diagram

References

The Strategic Role of 2-Bromo-5-methoxypyrimidine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, heterocyclic scaffolds are of paramount importance, with pyrimidine derivatives standing out for their prevalence in a wide array of therapeutic agents. The pyrimidine core, a key constituent of nucleobases, offers a versatile framework for designing molecules that can interact with a variety of biological targets. Among the numerous substituted pyrimidines, 2-Bromo-5-methoxypyrimidine has emerged as a particularly valuable and strategic building block in medicinal chemistry. Its unique electronic properties and strategically positioned reactive sites make it an ideal starting point for the synthesis of complex molecules, especially in the development of kinase inhibitors for oncology and inflammatory diseases.

This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry. It covers its application in the synthesis of bioactive molecules, details key experimental protocols, and discusses the signaling pathways often targeted by its derivatives.

Synthetic Utility of this compound

The synthetic versatility of this compound stems from the presence of two key functional groups: a bromine atom at the 2-position and a methoxy group at the 5-position. The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The methoxy group, on the other hand, modulates the electronic properties of the pyrimidine ring, influencing its reactivity and the binding of the final compound to its biological target.

The most common and powerful methods for elaborating the this compound scaffold are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the synthesis of 2-aryl-5-methoxypyrimidines.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Degassed solvent system (e.g., 1,4-dioxane/water, 4:1)

Procedure:

-

To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

-

Add the palladium catalyst (0.02 - 0.05 equiv.).

-

Seal the vessel and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary or Secondary Amine

This protocol outlines a general method for the synthesis of 2-amino-5-methoxypyrimidine derivatives.

Materials:

-

This compound

-

Primary or secondary amine (1.2 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., Xantphos, 4 mol%)

-

Base (e.g., Cs₂CO₃, 1.5 equivalents)

-

Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

-

To a dry Schlenk tube, add the palladium precatalyst, phosphine ligand, and base.

-

Seal the tube, and evacuate and backfill with an inert gas three times.

-

Under a positive flow of inert gas, add this compound (1.0 equiv.) and the amine (1.2 equiv.).

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with an organic solvent and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Therapeutic Targets and Signaling Pathways

Derivatives of this compound are frequently designed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, particularly cancer. Two of the most relevant signaling pathways targeted by pyrimidine-based inhibitors are the p38 MAP Kinase and the ATR-CHK1 pathways.

p38 Mitogen-Activated Protein (MAP) Kinase Pathway

The p38 MAP kinase pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[1] Inhibition of p38α, a key isoform in this pathway, can block the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it an attractive target for anti-inflammatory drug discovery.[1]

ATR-CHK1 Signaling Pathway

The ATR-CHK1 pathway is a crucial component of the DNA damage response (DDR), a network of signaling pathways that detect and repair DNA damage to maintain genomic integrity.[2] In many cancer cells, the G1 checkpoint is defective, making them heavily reliant on the S and G2-M checkpoints, which are controlled by the ATR-CHK1 pathway. Therefore, inhibiting ATR or CHK1 can selectively kill cancer cells, especially in combination with DNA-damaging agents.

Biological Activity of 5-Methoxypyrimidine Derivatives

While specific data for compounds directly synthesized from this compound is limited in publicly available literature, the biological activity of closely related 5-methoxypyrimidine derivatives provides valuable insights into the potential of this scaffold. The following tables summarize the in vitro activity of representative 5-methoxypyrimidine-containing kinase inhibitors.

Table 1: In Vitro Activity of 5-Methoxypyrimidine Derivatives as p38 MAPK Inhibitors

| Compound ID | Target | IC₅₀ (nM) | Cell-based Assay | Reference |

| Compound A | p38α | 15 | LPS-stimulated TNFα release in THP-1 cells | Fictionalized Data |

| Compound B | p38α | 8 | IL-1β induced PGE₂ production in SW982 cells | Fictionalized Data |

| Compound C | p38α | 22 | Inhibition of MK2 phosphorylation in U937 cells | Fictionalized Data |

Table 2: In Vitro Activity of 5-Methoxypyrimidine Derivatives as CHK1 Inhibitors

| Compound ID | Target | IC₅₀ (nM) | Cell-based Assay | Reference |

| Compound D | CHK1 | 5 | Potentiation of gemcitabine-induced cytotoxicity in HT-29 cells | Fictionalized Data |

| Compound E | CHK1 | 12 | Inhibition of hydroxyurea-induced Chk1 phosphorylation in HeLa cells | Fictionalized Data |

| Compound F | CHK1 | 2.5 | G2/M checkpoint abrogation in p53-deficient HCT116 cells | Fictionalized Data |

Note: The data in the tables above is representative and fictionalized for illustrative purposes, based on typical activities of pyrimidine-based kinase inhibitors.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its amenability to a range of powerful cross-coupling reactions allows for the efficient generation of diverse chemical libraries. The resulting 2,5-disubstituted pyrimidine scaffold is a privileged motif in medicinal chemistry, particularly for the development of potent and selective kinase inhibitors. The ability of these compounds to target key signaling pathways, such as the p38 MAPK and ATR-CHK1 pathways, underscores the potential of this compound in the development of new treatments for cancer and inflammatory diseases. As our understanding of the molecular drivers of disease continues to grow, the strategic use of such well-defined chemical starting points will remain a cornerstone of successful drug discovery programs.

References

The Pyrimidine Core: A Privileged Scaffold in Drug Discovery - A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a simple six-membered aromatic heterocycle, stands as a cornerstone in the architecture of life and medicine. Its fundamental role as a constituent of nucleobases—cytosine, thymine, and uracil—underpins the very blueprint of genetic information. Beyond this central biological function, the pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility in the development of a vast array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies related to substituted pyrimidines, offering a comprehensive resource for professionals in drug development and chemical research.

A Journey Through Time: The Discovery and Evolution of Substituted Pyrimidines

The story of pyrimidines begins not with a synthetic chemist's flask, but with the curiosity of early biochemists. In 1818, Brugnatelli isolated the first pyrimidine derivative, alloxan, through the oxidation of uric acid. However, the systematic chemical synthesis of this class of compounds would not commence for several more decades. A pivotal moment arrived in 1879 when Grimaux reported the first laboratory synthesis of a pyrimidine, barbituric acid, by reacting urea and malonic acid in the presence of phosphorus oxychloride. This foundational work laid the groundwork for the extensive exploration of pyrimidine chemistry.

The early 20th century witnessed the rise of barbiturates, derivatives of barbituric acid, as the first widely used central nervous system depressants. This marked the initial significant therapeutic application of substituted pyrimidines and spurred further investigation into the pharmacological potential of this scaffold.

A paradigm shift in the understanding of pyrimidine function came with the elucidation of the structure of DNA. The recognition of cytosine and thymine (and uracil in RNA) as integral components of nucleic acids solidified the biological importance of the pyrimidine ring. This knowledge opened the door to the rational design of pyrimidine analogs as antimetabolites, a strategy that has yielded some of the most important anticancer and antiviral drugs to date.

The latter half of the 20th century and the beginning of the 21st century have seen an explosion in the discovery of substituted pyrimidine-based drugs targeting a wide range of diseases. From the antiviral activity of zidovudine against HIV to the targeted anticancer therapy of imatinib, and the cholesterol-lowering effects of rosuvastatin, the pyrimidine core has proven to be an exceptionally adaptable framework for drug design.

Key Substituted Pyrimidine Drugs: A Quantitative Overview

The therapeutic success of substituted pyrimidines is underscored by the potent and selective activity of numerous approved drugs. The following table summarizes key quantitative data for a selection of landmark substituted pyrimidine-based therapeutics, highlighting their primary targets and inhibitory activities.

| Drug Name | Therapeutic Class | Primary Target | Quantitative Data (IC50/Ki) |

| Imatinib | Anticancer | BCR-ABL Tyrosine Kinase | IC50: ~300-800 nM (in vitro kinase assays) |

| Trimethoprim | Antibacterial | Dihydrofolate Reductase (DHFR) | Ki: ~1-5 nM (bacterial DHFR) |

| 5-Fluorouracil | Anticancer | Thymidylate Synthase (TS) | IC50: Varies widely with cell line and assay conditions |

| Gefitinib | Anticancer | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | IC50: ~2-80 nM (EGFR kinase assays) |

| Rosuvastatin | Antihyperlipidemic | HMG-CoA Reductase | IC50: ~5-10 nM (in vitro enzyme assays) |

Foundational Synthetic Methodologies: Experimental Protocols

The vast chemical space of substituted pyrimidines is accessible through a variety of robust and versatile synthetic methods. The following sections provide detailed experimental protocols for two of the most fundamental and widely utilized reactions in pyrimidine synthesis: the Pinner Synthesis and the Biginelli Reaction.

The Pinner Pyrimidine Synthesis

The Pinner synthesis is a classic method for the preparation of substituted pyrimidines involving the condensation of an amidine with a 1,3-dicarbonyl compound.

Protocol: Synthesis of a Substituted Pyrimidine via Pinner Reaction

Materials:

-

Amidine hydrochloride (1.0 eq)

-

1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)

-

Sodium ethoxide (2.0 eq)

-

Absolute ethanol

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, the amidine hydrochloride and the 1,3-dicarbonyl compound are added sequentially with stirring.

-

The reaction mixture is heated at reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and neutralized with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the crude product.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

Purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate).

The Biginelli Reaction

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones or their thio-analogs.

Protocol: Synthesis of Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Materials:

-

Benzaldehyde (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Urea (1.5 eq)

-

Ethanol

-

Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

-

In a round-bottom flask, a mixture of benzaldehyde, ethyl acetoacetate, and urea in ethanol is prepared.

-

A catalytic amount of concentrated hydrochloric acid is added to the mixture.

-

The reaction mixture is heated to reflux with constant stirring for 3-4 hours. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The crude product is washed with cold ethanol to remove unreacted starting materials.

-

The product is purified by recrystallization from hot ethanol to yield the pure dihydropyrimidinone.[1][2][3]

Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of substituted pyrimidines often stems from their ability to specifically modulate key signaling pathways involved in disease pathogenesis. The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanisms of action for several prominent pyrimidine-based drugs.

Caption: Imatinib inhibits the BCR-ABL pathway, blocking downstream signaling and promoting cancer cell apoptosis.[1][2][4][5][6][7][8]

Caption: Trimethoprim inhibits bacterial dihydrofolate reductase (DHFR), halting DNA synthesis.[9][10][11][12][13][14]

References

- 1. banglajol.info [banglajol.info]

- 2. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Trimethoprim synthesis - chemicalbook [chemicalbook.com]

- 5. ukm.my [ukm.my]

- 6. patents.justia.com [patents.justia.com]

- 7. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. US3682917A - Method for producing 5-fluorouracil - Google Patents [patents.google.com]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. US7550591B2 - Imatinib production process - Google Patents [patents.google.com]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. WO2006091771A2 - Preparation of rosuvastatin - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

The Pivotal Role of Physicochemical Properties in the Development of Methoxypyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methoxypyrimidine derivatives represent a significant class of heterocyclic compounds, forming the structural core of numerous therapeutic agents and biologically active molecules. Their efficacy and behavior in a biological system are intrinsically linked to their physicochemical properties. This technical guide provides an in-depth analysis of the core physicochemical characteristics of methoxypyrimidine derivatives, detailed experimental protocols for their determination, and an exploration of their role in relevant signaling pathways.

Core Physicochemical Properties of Methoxypyrimidine Derivatives

The therapeutic potential of a methoxypyrimidine derivative is heavily influenced by its physicochemical profile. Key parameters such as solubility, lipophilicity (LogP), and the ionization constant (pKa) govern the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. Understanding and optimizing these characteristics is a critical aspect of modern drug discovery.

Data Summary

The following tables summarize the available quantitative physicochemical data for a selection of methoxypyrimidine derivatives. It is important to note that experimental values can vary based on the specific conditions and methodologies employed.

Table 1: General Physicochemical Data of Selected Methoxypyrimidine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| 2-Methoxypyrimidine | C₅H₆N₂O | 110.11 | Liquid[1] |

| 4-Methoxypyrimidine | C₅H₆N₂O | 110.12 | Colorless to yellow clear liquid[2] |

| 2,4-Dimethoxypyrimidine | C₆H₈N₂O₂ | 140.14 | Liquid |

| 4,6-Dimethoxypyrimidine | C₆H₈N₂O₂ | 140.14 | White or colorless to almost white or almost colorless powder or lump[3] |

| 2-Amino-4-methoxypyrimidine | C₅H₇N₃O | 125.13 | - |

| 2-Amino-4,6-dimethoxypyrimidine | C₆H₉N₃O₂ | 155.15 | - |

| 2-Chloro-4-methoxypyrimidine | C₅H₅ClN₂O | 144.56 | - |

Table 2: Melting and Boiling Points of Selected Methoxypyrimidine Derivatives

| Compound Name | Melting Point (°C) | Boiling Point (°C) |

| 2-Methoxypyrimidine | - | 190.5 at 760 mmHg[4] |

| 4-Methoxypyrimidine | - | 70 at 22 mmHg[2] |

| 2,4-Dimethoxypyrimidine | - | 204-205 |

| 4,6-Dimethoxypyrimidine | 33[3] | 186[3] |

| 2-Amino-4,6-dimethoxypyrimidine | 94-96[5] | - |

| 2-Chloro-4-methoxypyrimidine | 54-57[6] | - |

Table 3: Lipophilicity and Ionization Constants of Selected Methoxypyrimidine Derivatives

| Compound Name | LogP (Calculated) | pKa |

| 2-Methoxypyrimidine | 0.2[7] | - |

| 4-Methoxypyrimidine | 0.5[8] | - |

| 2,4-Dimethoxypyrimidine | 0.8[9] | - |

| 4,6-Dimethoxypyrimidine | 0.8[10] | - |

| 2-Amino-4-methoxypyrimidine | 0.2[11] | - |

| 2-Amino-4,6-dimethoxypyrimidine | 0.5[12] | - |

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible measurement of physicochemical properties is fundamental to drug development. The following sections detail standardized methodologies for determining key parameters.

Solubility Determination

Solubility is a critical factor influencing a drug's absorption and bioavailability. Two common methods for its determination are kinetic and thermodynamic solubility assays.

1. Kinetic Solubility Assay

This high-throughput method is often used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[13][14]

-

Principle: A concentrated stock solution of the test compound in an organic solvent (typically DMSO) is rapidly diluted into an aqueous buffer. The concentration at which the compound precipitates is determined, providing a measure of its kinetic solubility.[15][16]

-

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the methoxypyrimidine derivative in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with DMSO.

-

Aqueous Buffer Addition: Add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C) with shaking.[17]

-

Precipitation Detection: Determine the presence of precipitate in each well using methods such as:

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

-

2. Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound and is crucial for lead optimization and pre-formulation studies.[18]

-

Principle: An excess of the solid compound is equilibrated with a specific solvent over a prolonged period until a saturated solution is formed. The concentration of the dissolved compound is then measured.[14]

-

Methodology:

-

Sample Preparation: Add an excess amount of the solid methoxypyrimidine derivative to a known volume of the test solvent (e.g., water, PBS pH 7.4) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[18]

-

Data Analysis: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution.

-

Lipophilicity (LogP/LogD) Determination: The Shake-Flask Method

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of membrane permeability and interaction with biological targets. The octanol-water partition coefficient (LogP for the neutral form, LogD for a specific pH) is the most common measure. The shake-flask method is considered the "gold standard" for its determination.[19][20]

-

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer (e.g., PBS pH 7.4). The ratio of the compound's concentration in the two phases at equilibrium is measured.[21]

-

Methodology:

-

Phase Saturation: Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by vigorous mixing, followed by separation of the two phases.

-

Compound Addition: Dissolve a known amount of the methoxypyrimidine derivative in one of the phases (usually the one in which it is more soluble).

-

Partitioning: Combine the two phases in a vessel and shake vigorously for a set period to facilitate partitioning.

-

Equilibration: Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process.

-

Concentration Measurement: Carefully sample each phase and determine the concentration of the compound using an appropriate analytical technique (e.g., HPLC-UV, LC-MS).

-

Calculation: The partition coefficient (P or D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP or LogD is the base-10 logarithm of this value.

-

Ionization Constant (pKa) Determination: Potentiometric Titration

The pKa value indicates the strength of an acidic or basic functional group and determines the charge state of a molecule at a given pH. This is crucial for solubility, receptor binding, and membrane transport. Potentiometric titration is a highly precise method for pKa determination.[22][23]

-

Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is incrementally added. The pKa is determined from the inflection point of the resulting titration curve.[24][25]

-

Methodology:

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[22][24]

-

Sample Preparation: Dissolve a precise amount of the methoxypyrimidine derivative in a suitable solvent (often with a co-solvent like methanol for poorly soluble compounds) to a known concentration.[22]

-

Titration Setup: Place the sample solution in a thermostatted vessel with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Add small, precise volumes of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) to the sample solution.[22][24]

-

Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

-

Signaling Pathways and Experimental Workflows

The biological activity of methoxypyrimidine derivatives often stems from their interaction with specific signaling pathways. Furthermore, their synthesis and characterization follow structured experimental workflows.

PI3K/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[26][27] Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[27][28] Several pyrimidine derivatives have been developed as inhibitors of this pathway.[29]

Caption: PI3K/mTOR signaling pathway with points of inhibition by methoxypyrimidine derivatives.

General Experimental Workflow for Synthesis and Characterization

The development of novel methoxypyrimidine derivatives follows a logical progression from synthesis to biological evaluation.

Caption: A generalized experimental workflow for the development of methoxypyrimidine derivatives.

References

- 1. 2-Methoxypyrimidine | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Pyrimidine, 2-methoxy- | CAS#:931-63-5 | Chemsrc [chemsrc.com]

- 5. 2-氨基-4,6-二甲氧基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Chloro-4-methoxypyrimidine 98 22536-63-6 [sigmaaldrich.com]

- 7. 2-Methoxypyrimidine | C5H6N2O | CID 136730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Methoxypyrimidine | C5H6N2O | CID 303830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4-Dimethoxypyrimidine | C6H8N2O2 | CID 137976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4,6-Dimethoxypyrimidine | C6H8N2O2 | CID 259821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Methoxy-2-pyrimidinamine | C5H7N3O | CID 67428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. enamine.net [enamine.net]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. evotec.com [evotec.com]

- 19. LogP / LogD shake-flask method [protocols.io]

- 20. researchgate.net [researchgate.net]

- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 24. dergipark.org.tr [dergipark.org.tr]

- 25. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 28. mdpi.com [mdpi.com]

- 29. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-5-methoxypyrimidine: A Comprehensive Technical Guide for Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methoxypyrimidine is a versatile heterocyclic building block playing a crucial role in the fields of medicinal chemistry and materials science. Its unique electronic properties and strategically positioned functional groups, a reactive bromine atom at the 2-position and an electron-donating methoxy group at the 5-position, make it an invaluable synthon for the construction of complex molecular architectures. This guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in synthesis and analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₅BrN₂O | [1] |

| Molecular Weight | 189.01 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 55.5-59.5 °C (for 5-Bromo-2-methoxypyrimidine) | [1] |

| Solubility | Soluble in common organic solvents such as methanol, dichloromethane, and ethyl acetate. | |

| CAS Number | 1209459-99-3 |

Table 2: Spectroscopic Data of this compound and Analogs

| Data Type | This compound (Predicted/Analog Data) | 2-Bromo-5-methoxypyridine (Reference) |

| ¹H NMR (CDCl₃) | δ (ppm): 8.45 (s, 2H), 3.95 (s, 3H) | δ (ppm): 8.12 (d, J=2.9 Hz, 1H), 7.42 (d, J=8.8 Hz, 1H), 7.08 (dd, J=8.8, 2.9 Hz, 1H), 3.84 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 158.8, 156.5, 148.2, 110.5, 56.2 | δ (ppm): 155.9, 148.1, 141.8, 123.1, 110.2, 55.8 |

| IR (KBr, cm⁻¹) | ~3100-3000 (C-H aromatic), ~1570 (C=N), ~1470 (C=C), ~1250 (C-O), ~680 (C-Br) | Not readily available |

| Mass Spectrum (EI) | m/z (%): 188/190 ([M]⁺, Br isotope pattern), 159/161 ([M-CHO]⁺), 108 ([M-Br]⁺) | m/z (%): 187/189 ([M]⁺), 159/161 ([M-CO]⁺), 108 ([M-Br]⁺) |

Note: Spectroscopic data for this compound is primarily based on prediction and comparison with the closely related analog, 2-Bromo-5-methoxypyridine. Experimental verification is recommended.

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, with the bromination of a suitable pyrimidine precursor being a common strategy. A general synthetic workflow is outlined below.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Bromo-5-methoxypyrimidine from 5-bromo-2-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract